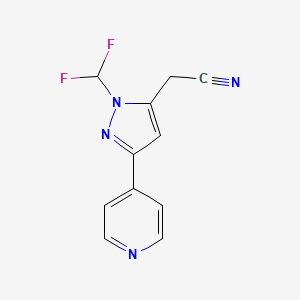

2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile

Description

Properties

IUPAC Name |

2-[2-(difluoromethyl)-5-pyridin-4-ylpyrazol-3-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N4/c12-11(13)17-9(1-4-14)7-10(16-17)8-2-5-15-6-3-8/h2-3,5-7,11H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNVROQHBGGGCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN(C(=C2)CC#N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis Overview

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Pyrazole ring formation | Condensation of hydrazine derivatives with α,β-unsaturated nitriles or esters | Forms the pyrazole core with nitrile side chain |

| 2 | Difluoromethyl group introduction | Difluoromethylation using difluoromethyl halides or electrophilic difluoromethylation reagents | Selectivity controlled by reaction conditions |

| 3 | Pyridin-4-yl substitution | Suzuki–Miyaura cross-coupling with pyridin-4-yl boronic acid or ester | Palladium catalyst, base, and suitable solvent |

| 4 | Purification and characterization | Chromatography and crystallization | Ensures purity and correct structure |

Synthetic Details and Research Findings

Pyrazole Core Formation : The pyrazole ring is formed by cyclization of hydrazines with α,β-unsaturated carbonyl compounds or nitriles. This method is well-established in heterocyclic chemistry and allows for the incorporation of the acetonitrile group at the 5-position of the pyrazole ring. The reaction generally proceeds under basic or acidic conditions depending on substrates used.

Difluoromethylation : The difluoromethyl substituent at the 1-position of the pyrazole ring is introduced through electrophilic difluoromethylation. Reagents such as bromodifluoromethane or difluoromethyl sulfonates are used under mild conditions to ensure regioselectivity and functional group tolerance. This step is crucial for imparting unique physicochemical properties to the molecule.

Pyridin-4-yl Substitution via Cross-Coupling : The 3-position pyridin-4-yl moiety is typically installed by Suzuki–Miyaura cross-coupling. This involves the reaction of a halogenated pyrazole intermediate with pyridin-4-yl boronic acid derivatives in the presence of a palladium catalyst, a base (e.g., potassium carbonate), and a polar aprotic solvent such as dimethylformamide or toluene. This method offers high yields and functional group compatibility.

Purification and Characterization : After synthesis, the compound is purified by chromatographic techniques and characterized by standard analytical methods including NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Comparative Data Table of Key Synthetic Steps

| Synthetic Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrazole ring formation | Hydrazine + α,β-unsaturated nitrile, base or acid catalyst | 60-80 | Efficient cyclization, forms acetonitrile substitution |

| Difluoromethylation | Difluoromethyl halide, base, mild temperature | 50-70 | Requires control to avoid side reactions |

| Pyridin-4-yl coupling | Pd catalyst, pyridin-4-yl boronic acid, K2CO3, DMF, reflux | 70-85 | High regioselectivity and yield |

| Purification | Column chromatography, recrystallization | - | Essential for analytical grade purity |

Research Notes and Observations

The synthesis of pyrazole derivatives with difluoromethyl and pyridinyl substituents is an active area of research due to their potential pharmaceutical applications. The difluoromethyl group enhances metabolic stability and bioavailability, while the pyridinyl group can improve binding affinity in biological targets.

The acetonitrile functional group provides a versatile handle for further chemical modifications or conjugations.

While no single, fully detailed synthetic protocol for this exact compound is publicly documented, the general synthetic strategy aligns with well-established pyrazole chemistry and modern cross-coupling techniques.

Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, is critical to maximize yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are tailored to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

Antifungal and Antimicrobial Properties

Research has indicated that derivatives of pyrazole compounds exhibit significant antifungal activity. The compound serves as a precursor in synthesizing novel antifungal agents targeting succinate dehydrogenase pathways in fungi. Studies have demonstrated that modifications of the pyrazole ring can enhance antifungal efficacy, making it a valuable structure in drug design .

Pharmacological Research

The compound has been investigated for its potential as a pharmacophore in drug discovery. Its unique difluoromethyl group enhances lipophilicity and metabolic stability, which are desirable traits for pharmaceutical compounds. Research efforts focus on its ability to inhibit specific biological targets, such as enzymes involved in metabolic pathways, thereby offering therapeutic avenues for diseases like cancer and metabolic disorders .

Agrochemicals

Pesticide Development

The compound is utilized as an intermediate in the synthesis of pyrazole-based pesticides. Its structural characteristics allow for the development of agents that can effectively target pests while minimizing environmental impact. Studies have shown that compounds derived from this structure exhibit potent insecticidal and fungicidal activities, making them suitable candidates for agricultural applications .

Herbicide Formulation

In addition to its insecticidal properties, derivatives of this compound have been explored for herbicide formulations. The ability to modulate growth pathways in plants allows for the creation of selective herbicides that can control weed populations without harming crop yields .

Materials Science

Polymer Chemistry

The unique chemical properties of 2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile make it a candidate for use in polymer synthesis. Research has indicated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for aerospace and automotive industries .

Nanotechnology

In nanotechnology, the compound's ability to form stable complexes with metal ions has led to its use in creating nanostructured materials. These materials can exhibit unique optical and electronic properties, making them suitable for applications in sensors and electronic devices .

Case Studies

| Study Reference | Application | Findings |

|---|---|---|

| Xiong et al., 2016 | Antifungal Activity | Identified novel derivatives with enhanced activity against fungal pathogens through structure-activity relationship studies. |

| Xiong et al., 2017 | Inhibitor Discovery | Developed potent inhibitors targeting succinate dehydrogenase using pyrazole derivatives as lead compounds. |

| Recent Polymer Research | Material Enhancement | Demonstrated improved thermal stability and mechanical properties in polymers incorporating the compound. |

Mechanism of Action

The mechanism of action of 2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The compound’s structure allows it to bind to enzymes or receptors, influencing their activity and downstream signaling pathways .

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes key structural differences and similarities between the target compound and analogs:

Key Observations :

- The difluoromethyl group in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., isopropyl in ).

- The pyridin-4-yl group at the 3-position is conserved in some analogs (e.g., ), suggesting its role in π-π stacking or hydrogen bonding.

- Functional groups at the 5-position (acetonitrile vs. acetic acid, methanamine) dictate polarity and reactivity. Acetonitrile’s nitrile group may improve resistance to hydrolysis compared to esters or amides .

Physicochemical Properties

- Molecular Weight & Polarity : The target compound (MW: 245.2 g/mol) is lighter than the isopropyl analog (MW: 226.3 g/mol) but heavier than the acetic acid derivative (MW: 179.15 g/mol) . The acetonitrile group increases dipole moment compared to carboxylic acids or amines.

- Solubility: The pyridinyl and nitrile groups may enhance solubility in polar aprotic solvents (e.g., acetonitrile, DMF) relative to non-polar substituents like isopropyl.

- Thermal Stability : Fluorinated analogs generally exhibit higher thermal stability due to strong C-F bonds. The difluoromethyl group likely raises the decomposition temperature compared to chlorinated derivatives (e.g., ).

Biological Activity

2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile is a complex organic compound that has garnered attention for its potential biological activities. The structural features of this compound, including the difluoromethyl and pyridinyl groups, suggest interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The pyridinyl moiety may facilitate binding to various biological targets, influencing signal transduction pathways and metabolic processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including compounds similar to this compound. Research indicates that certain pyrazole derivatives exhibit selective cytotoxicity against cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have shown efficacy against breast cancer cell lines, demonstrating the potential for developing new anticancer agents based on this scaffold .

Antifungal Activity

The antifungal properties of pyrazole derivatives have also been explored. In vitro assays have shown that certain compounds exhibit moderate to excellent activity against various phytopathogenic fungi. For example, a related difluoromethyl-pyrazole derivative demonstrated superior antifungal activity compared to standard treatments . This suggests that this compound could possess similar antifungal properties.

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory activities as well. Some studies have reported that compounds within this class can inhibit the production of pro-inflammatory cytokines and enzymes, suggesting a potential role in treating inflammatory diseases . The exact mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Study 1: Anticancer Efficacy

In a study evaluating a series of pyrazole derivatives, it was found that compounds structurally related to this compound exhibited significant cytotoxic effects against MCF-7 (breast cancer) and MDA-MB-231 cell lines. The results indicated a dose-dependent response with IC50 values in the micromolar range, suggesting strong potential for further development as anticancer agents .

Study 2: Antifungal Activity Assessment

Another study investigated the antifungal activity of difluoromethyl-pyrazole derivatives against seven different fungal strains. The results showed that certain derivatives inhibited fungal growth significantly more than traditional antifungal agents like boscalid, indicating their potential as effective fungicides .

Data Summary Table

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

Methodological Answer: Synthesis optimization requires a multi-step approach:

- Step 1 : Use pyrazole core functionalization, as demonstrated in analogous compounds, by reacting 4-pyridinyl boronic acids with difluoromethyl precursors under Suzuki-Miyaura coupling conditions .

- Step 2 : Introduce the acetonitrile moiety via nucleophilic substitution, ensuring anhydrous conditions to prevent hydrolysis.

- Critical Parameters : Temperature control (<60°C), catalyst selection (e.g., Pd(PPh₃)₄), and inert atmosphere (N₂/Ar) to minimize side reactions.

- Validation : Monitor reaction progress via TLC or HPLC (≥98% purity threshold) .

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : Resolve stereochemistry and confirm molecular geometry, as seen in structurally similar pyrazole derivatives (e.g., R-factor <0.05) .

- NMR Spectroscopy : Analyze ¹H/¹³C/¹⁹F NMR to verify substituent positions and difluoromethyl group integration .

- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- HPLC-PDA : Assess purity and detect impurities under gradient elution (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers evaluate the compound’s stability under varying conditions?

Methodological Answer:

- Thermal Stability : Perform thermogravimetric analysis (TGA) at 25–300°C to identify decomposition points.

- Hydrolytic Stability : Incubate in buffered solutions (pH 1–13) at 37°C for 24–72 hours; monitor via HPLC for degradation products .

- Photostability : Expose to UV light (λ = 254 nm) and analyze spectral changes using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or interaction mechanisms?

Methodological Answer:

- DFT Modeling : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (FMOs) and predict electrophilic/nucleophilic sites .

- Docking Studies : Use AutoDock Vina to simulate binding affinities with biological targets (e.g., kinase enzymes) based on pyrazole scaffold interactions .

- Validation : Compare computational results with experimental kinetic data (e.g., IC₅₀ values from enzyme assays) .

Q. How to resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray)?

Methodological Answer:

- Case Example : If NMR suggests rotational isomerism but X-ray shows a single conformation, conduct variable-temperature NMR (VT-NMR) to detect dynamic equilibria .

- Cross-Validation : Use NOESY/ROESY to confirm spatial proximity of protons and correlate with crystallographic distances .

- Advanced Techniques : Synchrotron XRD at low temperatures (e.g., 100 K) enhances resolution for minor conformers .

Q. What experimental designs are suitable for assessing biological activity in vitro?

Methodological Answer:

- Dose-Response Assays : Use a 96-well plate format with serial dilutions (1 nM–100 µM) and measure inhibition via fluorescence/luminescence .

- Control Groups : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks .

- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests (p<0.05) across triplicate runs .

Q. How to evaluate environmental impact and biodegradation pathways?

Methodological Answer:

- OECD 301F Test : Measure aerobic biodegradation in activated sludge over 28 days; monitor via LC-MS for metabolites .

- Ecotoxicology : Use Daphnia magna acute toxicity assays (48-hour LC₅₀) and algal growth inhibition tests .

- QSAR Modeling : Predict bioaccumulation potential using logP and molecular weight thresholds (e.g., BCF >2,000 indicates high risk) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.